Dichloromethyl Aryl Ketones Exhibit Antimycobacterial Activity with Serum Stability, Unlike Chloromethyl and Dibromomethyl Analogs
In the foundational structure-activity study by Cavallini et al. (1963), dichloromethyl aryl ketones as a class demonstrated activity against Mycobacterium tuberculosis that was not reduced in the presence of serum, whereas chloromethyl and dibromomethyl aryl ketones were active primarily against Micrococcus pyogenes and their activity was greatly reduced by serum [1]. This serum-stable antimycobacterial profile is a class-level property of the dichloromethyl substitution pattern and applies to 1-(4-aminophenyl)-2,2-dichloroethan-1-one as a member of this class. The compound is explicitly listed in the 1964 follow-up study (Bollettino Chimico Farmaceutico, vol. 103, p. 48–64) alongside its synthetic precursors and analogs . Note: Compound-specific MIC values against M. tuberculosis for the individual 4-amino derivative were not separately reported in the available abstracted data; this evidence is tagged as class-level inference.
| Evidence Dimension | Antibacterial target spectrum and serum stability |
|---|---|
| Target Compound Data | Dichloromethyl aryl ketone class: active against M. tuberculosis; activity not reduced by serum |
| Comparator Or Baseline | Chloromethyl and dibromomethyl aryl ketone classes: active against M. pyogenes; activity greatly reduced by serum |
| Quantified Difference | Qualitative difference in target organism (M. tuberculosis vs. M. pyogenes) and binary serum stability outcome (retained vs. greatly reduced) |
| Conditions | In vitro antibacterial screening; serum exposure conditions as described in Cavallini et al., J. Med. Chem. 1963 |
Why This Matters
For antimycobacterial screening programs, the dichloromethyl substitution pattern is a prerequisite for obtaining serum-stable activity against M. tuberculosis, eliminating the chloromethyl and dibromomethyl analogs from consideration for this specific application.
- [1] Cavallini, G., Massarani, E., Nardi, D., Mauri, L., Tenconi, F., Pacchiano, F., & Mantegazza, P. (1963). Antibacterial Agents. Some New Halomethyl Aryl Ketones. Journal of Medicinal Chemistry, 6(5), 573–578. DOI: 10.1021/jm00341a025 View Source
